An In-depth Technical Guide to the Synthesis and Characterization of Tofacitinib-13C3
An In-depth Technical Guide to the Synthesis and Characterization of Tofacitinib-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tofacitinib-13C3, an isotopically labeled version of the Janus kinase (JAK) inhibitor, Tofacitinib. This document details a plausible synthetic route, experimental protocols for characterization, and an examination of its role in targeting the JAK-STAT signaling pathway.
Introduction
Tofacitinib is a pivotal therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis. The synthesis of isotopically labeled analogues, such as Tofacitinib-13C3, is crucial for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis. The incorporation of three carbon-13 isotopes into the cyanoacetyl moiety provides a distinct mass shift, enabling precise quantification by mass spectrometry.
Synthesis of Tofacitinib-13C3
The synthesis of Tofacitinib-13C3 is predicated on the established synthetic routes for Tofacitinib, with the key modification being the introduction of a 13C3-labeled precursor. The most logical and widely practiced approach involves the acylation of the key piperidine intermediate, (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, with a 13C3-labeled cyanoacetic acid derivative.
Proposed Synthetic Scheme:
The synthetic strategy can be divided into two main stages: the synthesis of the 13C3-labeled acylating agent and its subsequent coupling with the Tofacitinib core intermediate.
Stage 1: Synthesis of Ethyl Cyanoacetate-1,2,3-13C3
The synthesis of the labeled ethyl cyanoacetate can be achieved starting from 13C-labeled precursors. A plausible route involves the use of potassium cyanide-[13C] and ethyl chloroacetate with a 13C2-labeled ethyl group or, more practically, building the three-carbon chain from smaller labeled synthons. A common method for preparing unlabeled ethyl cyanoacetate involves the esterification of cyanoacetic acid. Therefore, the synthesis of cyanoacetic acid-1,2,3-13C3 is a key step.
Stage 2: Coupling Reaction
The final step in the synthesis of Tofacitinib-13C3 involves the coupling of (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine with the prepared ethyl cyanoacetate-1,2,3-13C3.
Experimental Protocols
Synthesis of Ethyl Cyanoacetate-1,2,3-13C3 (Proposed)
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Materials: Cyanoacetic acid-1,2,3-13C3 (custom synthesis), absolute ethanol, catalytic amount of concentrated sulfuric acid.
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Procedure:
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A mixture of cyanoacetic acid-1,2,3-13C3 and a molar excess of absolute ethanol is prepared in a round-bottom flask.
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A catalytic amount of concentrated sulfuric acid is cautiously added.
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The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
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Upon completion, the excess ethanol is removed under reduced pressure.
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The residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude ethyl cyanoacetate-1,2,3-13C3.
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Purification is achieved by vacuum distillation.
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Synthesis of Tofacitinib-13C3
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Materials: (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, ethyl cyanoacetate-1,2,3-13C3, an appropriate solvent (e.g., isopropanol or N,N-dimethylformamide), and a suitable base (e.g., sodium ethoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)).
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Procedure:
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To a solution of (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine in the chosen solvent, the base is added, and the mixture is stirred at room temperature.
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Ethyl cyanoacetate-1,2,3-13C3 is then added dropwise to the reaction mixture.
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The reaction is stirred at an elevated temperature (e.g., 50-80 °C) until completion, as monitored by TLC or LC-MS.
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After completion, the reaction mixture is cooled, and the product is precipitated by the addition of an anti-solvent (e.g., water or heptane).
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The solid product is collected by filtration, washed with the anti-solvent, and dried under vacuum to yield Tofacitinib-13C3.
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Further purification can be performed by recrystallization or column chromatography if necessary.
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Characterization of Tofacitinib-13C3
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Tofacitinib-13C3. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
Data Presentation
| Parameter | Method | Result | Reference |
| Molecular Weight | - | 315.35 g/mol | |
| Monoisotopic Mass | Mass Spectrometry | 315.17992379 Da | |
| Precursor Ion (m/z) | UPLC-MS/MS (ESI+) | 317.4 | |
| Product Ion (m/z) | UPLC-MS/MS (ESI+) | 149.2 | |
| 1H NMR | NMR Spectroscopy | Spectra would be consistent with unlabeled Tofacitinib, with potential for 13C satellite peaks around protons adjacent to the labeled carbons. | - |
| 13C NMR | NMR Spectroscopy | Three distinct, enhanced signals corresponding to the cyanoacetyl carbons would be observed. | - |
| Retention Time (tR) | UPLC | Approximately 1.4 min | |
| Purity | HPLC/UPLC | >98% | - |
Experimental Protocols for Characterization
UPLC-MS/MS Analysis
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Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
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Chromatographic Conditions:
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Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
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Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40 °C.
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Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM) Transition: m/z 317.4 → 149.2.
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Collision Energy: Optimized for the specific instrument to maximize the product ion signal.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Tofacitinib-13C3 is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
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1H NMR: A standard proton NMR experiment is performed. The resulting spectrum should be compared to that of an authentic unlabeled Tofacitinib standard to confirm the structural integrity.
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13C NMR: A proton-decoupled 13C NMR experiment will show three significantly enhanced signals for the labeled carbons of the cyanoacetyl group, confirming the position and enrichment of the 13C isotopes.
Tofacitinib and the JAK-STAT Signaling Pathway
Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mechanism for cytokine signaling, which, when dysregulated, contributes to the inflammatory processes seen in autoimmune diseases.
By blocking JAKs, Tofacitinib prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This, in turn, inhibits the translocation of STATs to the nucleus and the transcription of pro-inflammatory genes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Experimental Workflow
The overall workflow for the synthesis and characterization of Tofacitinib-13C3 involves a series of sequential steps, from the acquisition of starting materials to the final analytical confirmation of the labeled product.
Caption: A logical workflow for the synthesis and characterization of Tofacitinib-13C3.
Conclusion
This technical guide outlines a robust and detailed approach to the synthesis and characterization of Tofacitinib-13C3. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis. The successful synthesis and rigorous characterization of isotopically labeled compounds like Tofacitinib-13C3 are fundamental to advancing our understanding of drug metabolism and efficacy.
